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ZN(II) Mesoporphyrin IX

Cat. No.: B13786147
M. Wt: 630.1 g/mol
InChI Key: YQJXHPBQEBGWBG-UHFFFAOYSA-L
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Description

Historical Perspectives and Evolution of Metalloporphyrin Research

The study of metalloporphyrins, a class of compounds crucial to many biological processes, has a rich history dating back over two centuries. researchgate.netnih.gov Early investigations in the 18th and 19th centuries laid the groundwork for our understanding of these fascinating molecules. In 1747, Menghini first demonstrated the presence of iron in blood, a pivotal discovery that foreshadowed the identification of heme, an iron-containing protoporphyrin IX complex. nih.gov Later, in 1871, Hoppe and Seyler isolated porphyrins from blood, characterizing them as derivatives of pyrrole (B145914). nih.gov

The 20th century witnessed a surge in metalloporphyrin research, with Hans Fischer's pioneering work in the early 1900s earning him a Nobel Prize for his studies on the constitution of hemin (B1673052) and chlorophyll. rsc.org By 1940, the structure and biological functions of iron porphyrin complexes were well-established. nih.gov The discovery of cytochrome P450 in the 1960s as a b-type cytochrome containing iron protoporphyrin IX further fueled interest in the field. academie-sciences.fr This led to extensive research on synthetic metalloporphyrins as models for understanding the mechanisms of enzymes like cytochrome P-450. nih.govacademie-sciences.fr

Initially focused on naturally occurring metalloporphyrins containing iron and magnesium, the scope of research has expanded to include a wide array of metals from across the periodic table. researchgate.netnih.gov This has led to the development of artificial porphyrin complexes with diverse applications. researchgate.net The ability of porphyrins to chelate various metals has been a key driver of this expansion. researchgate.net

Structural Analogs in Academic Inquiry: Protoporphyrin IX and Related Systems

The study of Zinc(II) Mesoporphyrin IX is often contextualized by comparing it to its close structural analog, Protoporphyrin IX. Both are porphyrin derivatives, but they differ in the substituents at the 2 and 4 positions of the porphyrin ring. Protoporphyrin IX possesses vinyl groups at these positions, while in Mesoporphyrin IX, these are reduced to ethyl groups. medkoo.com This seemingly minor structural difference has significant implications for the stability and reactivity of the molecules. Mesoporphyrin IX is considered more stable than Protoporphyrin IX, making it a preferred choice for certain catalytic and materials science applications where the reactive vinyl groups of Protoporphyrin IX might be undesirable. medkoo.comfrontierspecialtychemicals.com

Other related systems that provide valuable comparative insights include deuteroporphyrin (B1211107) IX, which has hydrogen atoms at the 2 and 4 positions, and hematoporphyrin (B191378) IX, which features hydroxyethyl (B10761427) groups. nih.gov The study of these analogs helps to elucidate the structure-activity relationships of porphyrins. For instance, research has shown that hydrophobic side chains at positions 2 and 4, as seen in both protoporphyrin IX and mesoporphyrin IX, are crucial for maximal activation of certain enzymes. nih.gov

Furthermore, the central metal ion plays a critical role in the properties of the metalloporphyrin. Zinc(II) protoporphyrin IX, for example, is a potent competitive inhibitor of the enzyme heme oxygenase. frontierspecialtychemicals.com In contrast, the free-base protoporphyrin IX is a substrate for this enzyme. medkoo.com The investigation of various metallated derivatives of protoporphyrin and mesoporphyrin, including those with tin, chromium, and gallium, has been instrumental in understanding their biological activities and potential therapeutic applications. frontierspecialtychemicals.commdpi.com

Significance of Zinc(II) Macrocycles in Contemporary Chemical Biology and Materials Science

Zinc(II) macrocycles, particularly zinc(II) porphyrins like Zn(II) Mesoporphyrin IX, have emerged as a cornerstone in modern chemical biology and materials science. rsc.org Their significance stems from a unique combination of properties. The zinc(II) ion, having a d10 electronic configuration, is redox-inactive, which simplifies the study of the porphyrin ring's electronic and photophysical properties without the complication of metal-centered redox processes. rsc.org This makes zinc(II) porphyrins excellent models for understanding the fundamental aspects of porphyrin chemistry.

In chemical biology , zinc(II) porphyrins are widely utilized as fluorescent probes and photosensitizers. nih.govacs.org Their strong absorption in the visible region, high fluorescence quantum yields, and long-lived excited states make them ideal for these applications. rsc.org For instance, the fluorescence of Zinc(II) protoporphyrin IX when bound to G-quadruplexes is a property that has been harnessed for the development of DNA sensors and for detecting telomerase activity. nih.govacs.org Furthermore, zinc porphyrins have shown promise in photodynamic therapy (PDT), where they can be excited by light to produce reactive oxygen species that kill cancer cells. nih.govchemrxiv.orgacs.org

In materials science , the unique photophysical and electrochemical properties of zinc(II) porphyrins make them attractive for a variety of applications. rsc.org They have been incorporated into light-harvesting systems, mimicking the natural process of photosynthesis. frontierspecialtychemicals.com Their ability to participate in redox processes through the delocalized π-electron system of the porphyrin ring allows for their use in electrochemical sensing. rsc.orgnih.gov Zinc porphyrins have also been investigated for their catalytic activity in the degradation of organic dyes and for their potential in organic electronics and the development of photovoltaic devices. rsc.orgmdpi.com The ease of synthesis and the stability of zinc(II) porphyrins further contribute to their widespread use in these fields. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36N4O4Zn B13786147 ZN(II) Mesoporphyrin IX

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H36N4O4Zn

Molecular Weight

630.1 g/mol

IUPAC Name

zinc;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid

InChI

InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

YQJXHPBQEBGWBG-UHFFFAOYSA-L

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Zinc Ii Mesoporphyrin Ix

Advanced Synthetic Routes to Zinc(II) Mesoporphyrin IX and its Precursors

The creation of Zinc(II) Mesoporphyrin IX typically involves a multi-step process that begins with the synthesis of the porphyrin macrocycle precursor, Mesoporphyrin IX, followed by the insertion of a zinc ion.

One of the most common and historically significant starting materials for Mesoporphyrin IX is hemin (B1673052) (protoporphyrin IX iron(III) chloride). google.comnobelprize.orggoogle.com The synthesis involves the reduction of the two vinyl groups of the protoporphyrin IX core to ethyl groups. A classical method for this reduction involves the use of hydrogen iodide in acetic acid. nobelprize.org More contemporary, hydrogen-free hydrogenation methods have been developed. For instance, hemin can be reacted with reagents like ferrous sulfate (B86663) and poly(methylhydrosiloxane) (B7799882) (PMHS) in formic acid to yield the mesoporphyrin IX intermediate. google.com This process effectively converts the vinyl side chains to ethyl groups, resulting in Mesoporphyrin IX.

Once the Mesoporphyrin IX free base or its salt (e.g., dihydrochloride) is obtained, the final step is metallation. google.com The insertion of zinc is a relatively straightforward process compared to other transition metals. google.com Typically, the Mesoporphyrin IX intermediate is treated with a zinc(II) salt, such as zinc acetate (B1210297) or zinc chloride, in a suitable solvent like dimethylformamide (DMF). sstcenter.comscispace.com The reaction proceeds to form the stable Zinc(II) Mesoporphyrin IX complex.

The fundamental building blocks of all porphyrins are pyrroles. Laboratory synthesis of porphyrins from simple monomers, such as pyrrole (B145914) and aldehydes, is also a well-established field. wikipedia.orgnih.gov These methods, like the Rothemund or Lindsey synthesis, involve the acid-catalyzed condensation of pyrroles and aldehydes to form a porphyrinogen, which is then oxidized to the final porphyrin. wikipedia.orgacs.org While powerful for creating symmetric, synthetic porphyrins like tetraphenylporphyrin (B126558) (TPP), constructing a complex, asymmetrically substituted porphyrin like Mesoporphyrin IX from scratch is a significant synthetic challenge requiring rational, multi-step approaches that build the molecule from dipyrromethane precursors. cmu.edu

PrecursorReagents for Conversion to Mesoporphyrin IXMetallation Reagent for Zn(II) Insertion
Hemin (Protoporphyrin IX Iron(III) Chloride)1. Hydrogen Iodide/Acetic Acid2. Ferrous Sulfate, PMHS, Formic AcidZinc Acetate or Zinc Chloride in DMF
Dipyrromethanes & Formyl-pyrrolesMulti-step condensation and cyclizationZinc Acetate or Zinc Chloride in DMF

Functionalization and Modification of the Porphyrin Macrocycle

The properties of Zinc(II) Mesoporphyrin IX can be precisely tuned by chemically altering its structure. These modifications can occur at the outer edge of the macrocycle (peripheral substituents) or by attaching molecules to the central zinc atom (axial ligands).

Peripheral Substituent Modification

The periphery of Mesoporphyrin IX features methyl, ethyl, and, most notably, two propionic acid side chains. These propionic acid groups are prime targets for functionalization. mdpi.com

A common strategy involves converting the carboxylic acids into more reactive functional groups, such as esters or amides. mdpi.com For example, the propionic acid side chains can be reacted with alcohols in the presence of an acid catalyst to form esters. More advanced modifications include amide coupling reactions. By activating the carboxylic acids (e.g., with DCC), they can be coupled with various amines to attach new functionalities. mdpi.com One study demonstrated that the propionic side chains of protoporphyrin IX, a close relative, could be functionalized with polyethylene (B3416737) glycol (PEG) chains through amide linkages to enhance water solubility. mdpi.com

While the methyl and ethyl groups are less reactive, modern organometallic cross-coupling reactions, such as Suzuki and Stille couplings, have become powerful tools for modifying the porphyrin periphery, though these are more commonly applied to synthetic porphyrins with pre-installed halogen handles. nih.govacs.org Direct C-H functionalization is an emerging area but can be challenging to apply with regioselectivity to complex natural porphyrins. acs.org

Axial Ligand Coordination for Tuned Properties

The zinc(II) ion in the center of the porphyrin is a Lewis acid and can readily coordinate with one or, more rarely, two axial ligands. acs.org This coordination is typically reversible and provides a powerful method to modulate the electronic and photophysical properties of the metalloporphyrin without altering the macrocycle itself. oup.comnih.govnih.gov

A wide variety of neutral ligands with donor atoms like nitrogen (e.g., pyridines, imidazoles), oxygen (e.g., phenols), and sulfur can bind to the zinc center. acs.orgnih.govresearchgate.net The basic rule has long been that a zinc porphyrin binds one axial ligand to become five-coordinate. acs.org However, recent studies have shown that six-coordinate zinc porphyrins with two axial ligands can be formed in solution if the system is stabilized, for instance, by a chelating effect. acs.org

The coordination of an axial ligand perturbs the electronic structure of the porphyrin. This is readily observed in UV-Visible absorption spectroscopy, where ligation typically causes a red-shift (bathochromic shift) in the Soret and Q-bands. sstcenter.comnih.gov The magnitude of this shift depends on the nature of the ligand and the solvent. For example, studies on axially ligated zinc tetraphenylporphyrin derivatives showed that electron-releasing groups on phenol (B47542) ligands caused a red shift, while electron-withdrawing groups led to a blue shift (hypsochromic shift). nih.gov This tuning of spectroscopic and redox properties is critical for applications in sensing, catalysis, and molecular electronics. oup.comrsc.org

Ligand TypeExample LigandsEffect on Zn(II) Porphyrin
Nitrogen DonorsPyridine (B92270), N-methylimidazoleForms five- or six-coordinate complexes; causes red-shift in UV-Vis spectra. sstcenter.comacs.orgrsc.org
Oxygen DonorsPhenols, Substituted PhenolsForms five-coordinate complexes; shifts in UV-Vis spectra depend on ligand electronics. nih.govnih.gov
PseudohalidesAzide, Cyanate, ThiocyanateForms stable five-coordinate complexes with red-shifted Soret bands. researchgate.net

Purification and Isolation Techniques for Research-Grade Zinc(II) Mesoporphyrin IX

Achieving high purity is essential for the reliable study and application of Zinc(II) Mesoporphyrin IX. The purification process often involves removing unreacted starting materials, byproducts from side reactions, and other metalloporphyrins.

Chromatography is the cornerstone of porphyrin purification. nih.govsantaisci.comnih.gov

Column Chromatography: Adsorption chromatography using silica (B1680970) gel or alumina (B75360) is a standard method. santaisci.com A typical procedure involves dissolving the crude product, adsorbing it onto the stationary phase, and then eluting with a solvent system of increasing polarity. For instance, a mixture of dichloromethane (B109758) and hexane (B92381) might be used initially, with the polarity gradually increased by adding methanol (B129727). orgsyn.org The deep color of porphyrins can make it difficult to visually track the separation on the column, leading to the adoption of automated flash chromatography systems which use detectors to monitor the elution profile. santaisci.com

High-Performance Liquid Chromatography (HPLC): For obtaining research-grade purity, HPLC is the method of choice. bnei-amateras.comtandfonline.comresearchgate.net Both normal-phase and reversed-phase HPLC can be employed. A dual-step HPLC method has been described for purifying complex mixtures of metalloporphyrins. bnei-amateras.comresearchgate.net This involves an initial separation using reversed-phase HPLC, followed by a final purification of the collected fractions on a normal-phase column. bnei-amateras.comresearchgate.net Mobile phases are carefully selected; for example, a system for normal-phase separation of metalloporphyrins might consist of n-hexane, acetone, N,N-dimethylformamide, acetic acid, and pyridine. bnei-amateras.comresearchgate.net

Recrystallization and Other Techniques: Following chromatographic purification, recrystallization is often used as a final step to obtain highly crystalline, pure material. orgsyn.orggoogle.com A common procedure is to dissolve the porphyrin in a good solvent (like toluene (B28343) or chloroform) and then induce crystallization by adding a poor solvent (like methanol or hexane). orgsyn.orggoogle.com The addition of a small amount of a base like pyridine may be necessary to ensure the porphyrin remains in its free-base form during crystallization. orgsyn.org

For certain synthetic porphyrins, sublimation under vacuum can be an effective, solvent-free purification method, particularly for removing non-volatile impurities. scispace.com

Advanced Spectroscopic and Structural Elucidation of Zinc Ii Mesoporphyrin Ix

Electronic Absorption Spectroscopy (UV-Vis) and Band Assignments

The electronic absorption spectrum of Zn(II) Mesoporphyrin IX, like other porphyrins, is dominated by π-π* transitions within the highly conjugated macrocycle. The Gouterman four-orbital model is commonly invoked to explain the characteristic spectrum, which features an intensely absorbing Soret band and weaker Q-bands. researchgate.net The intense Soret band is attributed to the transition from the ground state (S₀) to the second excited singlet state (S₂), while the Q-bands arise from the transition from the ground state to the first excited singlet state (S₁). researchgate.net

The UV-Vis spectrum of Zn(II) porphyrins in solution typically displays a sharp and intense Soret band (or B-band) in the near-UV region, around 400-430 nm. rsc.orgmdpi.com This is accompanied by two less intense Q-bands in the visible region, typically between 500 and 600 nm. jhuapl.edu For instance, a closely related β-pyrrolic substituted Zn(II) porphyrin exhibits a Soret band at 430 nm and two Q-bands at 555 nm and 595 nm when dissolved in toluene (B28343). mdpi.com The simplification from four Q-bands, as seen in free-base porphyrins, to two is a direct result of the increased symmetry (from D₂h to D₄h) upon the insertion of the zinc ion into the porphyrin core. researchgate.net

The positions and intensities of these bands are sensitive to the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. researchgate.net Furthermore, the coordination of axial ligands to the central zinc atom represents a significant environmental perturbation. The addition of a nitrogen-donor axial ligand can cause a bathochromic (red) shift in the Soret band, which is attributed to an increase in the π-conjugation of the system. rsc.org

BandTypical Wavelength Range (nm)TransitionRelative Intensity
Soret (B)400 - 430S₀ → S₂Very High (ε > 10⁵ M⁻¹cm⁻¹)
Q(0,0)~550 - 600S₀ → S₁Low (ε ≈ 10⁴ M⁻¹cm⁻¹)
Q(1,0)~520 - 560S₀ → S₁ (Vibronic)Low (ε ≈ 10⁴ M⁻¹cm⁻¹)

Fluorescence Spectroscopy and Photophysical Properties

Zinc porphyrins are known for their distinct photophysical properties, including strong fluorescence, which makes them suitable for various applications in sensing and photodynamic therapy. rsc.org

Upon excitation, typically into the Soret band, this compound undergoes rapid internal conversion to the first excited singlet state (S₁), from which fluorescence occurs. The emission spectrum is often a mirror image of the Q-band absorption spectrum. nih.gov It typically consists of two main bands corresponding to the Q(0,0) and Q(0,1) transitions. For the closely related Zinc Protoporphyrin IX, these emission maxima are observed at approximately 590-594 nm and 630-650 nm. nih.govnih.gov

The fluorescence quantum yield (Φf), which represents the efficiency of the emission process, is a key photophysical parameter. For zinc porphyrins, these values are significant. For example, Zinc Tetraphenylporphyrin (B126558) (ZnTPP), a standard reference compound, has a reported fluorescence quantum yield of approximately 0.033 in toluene. rsc.orgphotochemcad.com

The dynamics of the excited states of zinc porphyrins have been extensively studied using time-resolved spectroscopy. After excitation to the S₂ state (Soret band), the molecule undergoes extremely rapid, sub-picosecond internal conversion and vibrational relaxation to the S₁ state. researchgate.net The lifetime of the S₂ state is very short, typically in the range of 1 to 2 picoseconds for compounds like ZnTPP. researchgate.netcapes.gov.br

The subsequent decay from the S₁ state occurs on a much longer timescale. This state can decay back to the ground state via fluorescence or through intersystem crossing to the triplet state (T₁). The fluorescence lifetime (τf) of the S₁ state for zinc porphyrins is typically in the nanosecond range. rsc.org For instance, the S₁ lifetime of Zn(TMPP) is about 1.5 ns, while that of Protoporphyrin IX has been measured at 10.4 ns. rsc.orgnih.gov

PropertyTypical ValueDescription
Emission Maxima~590 nm, ~650 nmWavelengths of the two main fluorescence peaks. nih.gov
Fluorescence Quantum Yield (Φf)~0.03Efficiency of fluorescence emission. rsc.orgphotochemcad.com
S₂ Lifetime (τ_S2)1 - 2 psLifetime of the Soret excited state. researchgate.netcapes.gov.br
S₁ Lifetime (τ_f)1.5 - 10 nsFluorescence lifetime of the Q-band excited state. rsc.orgnih.gov

Vibrational Spectroscopy (IR, Raman) and Molecular Structure

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure and bonding within this compound by probing the vibrational modes of its constituent atoms. nih.gov These techniques are particularly sensitive to the coordination environment of the central zinc ion. hkust.edu.hk

The vibrations involving the central metal ion are key to understanding the stability and reactivity of the metalloporphyrin. Resonance Raman spectroscopy is an especially powerful tool for identifying these modes, as it allows for the selective enhancement of vibrations coupled to the electronic transitions of the porphyrin macrocycle. acs.org

Zn-N Modes: The coordination of the zinc ion to the four nitrogen atoms of the pyrrole (B145914) rings gives rise to characteristic Zn-N vibrational modes. These modes are typically found in the low-frequency region of the Raman spectrum (below 400 cm⁻¹). hkust.edu.hk The precise frequencies of these stretching and bending vibrations are sensitive to the geometry of the porphyrin core and the electronic properties of the metal. Studies on various zinc-nitrogen complexes have identified metal-ligand vibrations in this region, confirming their utility as markers for coordination. nih.gov

Zn-O Modes: Zn-O vibrational modes are not intrinsic to this compound itself but appear upon the coordination of an axial ligand containing oxygen, such as water, hydroxide, or a carboxylate group. The presence and frequency of a Zn-O stretching mode would provide direct evidence of such axial ligation. The frequency of the Zn-O vibration is dependent on the nature of the oxygen-containing ligand and the strength of the bond. For instance, studies on zinc oxide have identified various zinc-related vibrational modes, providing a reference for the potential spectral regions of such interactions. researchgate.net

Vibrational ModeTypical Frequency Region (cm⁻¹)Spectroscopic Method
Zn-N Stretching< 400Raman, IR
Zn-O Stretching (with axial ligand)Variable (depends on ligand)Raman, IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the structural confirmation of this compound in solution. The diamagnetic nature of the Zn(II) ion simplifies the spectra, allowing for straightforward interpretation of the proton (¹H) and carbon-¹³ (¹³C) chemical shifts, which are crucial for verifying the integrity of the porphyrin macrocycle and its peripheral substituents.

Proton and Carbon NMR Chemical Shift Analysis

The ¹H NMR spectrum of a metalloporphyrin is characterized by the ring current effect of the macrocycle, which induces significant chemical shift dispersion. Protons located on the periphery of the porphyrin ring experience a strong deshielding effect, causing them to resonate at downfield chemical shifts, typically in the range of 8 to 10 ppm. Conversely, protons pointing towards the center of the ring would be strongly shielded and appear at upfield chemical shifts, sometimes even below 0 ppm.

For this compound, the key proton signals correspond to the meso-protons, the methylene (B1212753) and methyl protons of the ethyl groups, the methylene protons of the propionic acid side chains, and the methyl groups attached to the pyrrole rings. The integration of these signals provides quantitative information about the number of protons in each chemical environment, further confirming the molecular structure.

Similarly, the ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts of the various carbon atoms, from the sp²-hybridized carbons of the porphyrin core to the sp³-hybridized carbons of the alkyl substituents, are sensitive to their local electronic environment. The insertion of the zinc ion into the porphyrin core is unequivocally confirmed by the disappearance of the N-H proton signal that is characteristic of the free-base porphyrin.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Metalloporphyrins

Proton TypeTypical Chemical Shift (ppm)
Meso-H9.5 - 10.5
Pyrrolic β-H (unsubstituted)8.5 - 9.5
-CH₂- (ethyl/propyl)3.5 - 4.5
-CH₃ (methyl/ethyl)1.5 - 3.5
Inner N-H (free-base)-2.0 - -4.0

Note: Specific values for this compound may vary depending on the solvent and concentration.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Metalloporphyrins

Carbon TypeTypical Chemical Shift (ppm)
Meso-C95 - 105
Pyrrolic α-C140 - 150
Pyrrolic β-C130 - 140
-CH₂-20 - 40
-CH₃10 - 20
-COOH170 - 180

Note: Specific values for this compound may vary depending on the solvent and experimental conditions.

Mass Spectrometry (ESI-HRMS) for Molecular Integrity

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a powerful technique for confirming the molecular weight and elemental composition of this compound with high precision. As a soft ionization technique, ESI allows for the transfer of the intact metalloporphyrin molecule into the gas phase with minimal fragmentation.

The high-resolution capabilities of the mass analyzer provide an experimentally determined mass that can be compared to the theoretically calculated exact mass of the compound. For this compound, with a molecular formula of C₃₄H₃₆N₄O₄Zn, the expected monoisotopic mass is approximately 630.1973 u. The observation of a molecular ion peak corresponding to this mass, often as the protonated species [M+H]⁺ or other adducts, provides strong evidence for the molecular integrity of the compound. Furthermore, the characteristic isotopic distribution pattern arising from the natural abundance of zinc isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn) serves as an unambiguous signature for the presence of zinc in the molecule.

Table 3: ESI-HRMS Data for this compound

ParameterValue
Molecular FormulaC₃₄H₃₆N₄O₄Zn
Theoretical Exact Mass [M]~630.1973 u
Observed Ion (example)[M+H]⁺
Expected m/z for [M+H]⁺~631.2046

X-ray Absorption Spectroscopy (XAS) for Elucidating Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a highly specific technique that probes the local geometric and electronic structure around the central zinc atom in this compound. By tuning the X-ray energy to the Zn K-edge (around 9659 eV), it is possible to excite a 1s core electron to unoccupied orbitals, providing detailed information about the coordination environment of the zinc ion.

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. For instance, the presence of a pre-edge feature around 9662 eV in zinc porphyrins is often assigned to the 1s → 4p_z transition, and its intensity can be correlated with the degree of axial coordination. acs.org

EXAFS Studies of Zinc Coordination Spheres

The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic environment of the zinc ion, including the number, type, and distance of neighboring atoms. Analysis of the EXAFS oscillations allows for the determination of the Zn-N bond lengths within the porphyrin plane with high accuracy.

In a typical square-planar coordination, the first coordination sphere of the zinc ion in this compound is composed of the four nitrogen atoms of the pyrrole rings. EXAFS analysis can precisely measure the average Zn-N bond distance. In the absence of axial ligands, this is the dominant interaction. However, if solvent molecules or other ligands coordinate to the axial positions of the zinc ion, their presence and bond distances can also be determined from the EXAFS data, providing a complete picture of the zinc coordination sphere. Studies on similar zinc porphyrins have shown that the coordination environment can be influenced by the surrounding medium, with axial hydration being a possibility in aqueous solutions. acs.org

Table 4: Typical EXAFS Parameters for a Four-Coordinate Zinc Porphyrin

ParameterDescriptionTypical Value
NCoordination Number4
RZn-N bond distance~2.0 Å
σ²Debye-Waller factor (mean-square disorder)Varies
ΔE₀Edge energy shiftVaries

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Structure Insights

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful tool for probing the electronic structure of porphyrins. It measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. The resulting spectra are highly sensitive to the symmetry and degeneracy of the electronic states involved in the transitions.

For diamagnetic zinc porphyrins, the MCD spectrum is dominated by Faraday A-terms, which appear as derivative-shaped signals corresponding to transitions to degenerate excited states, and B-terms, which have the same sign as the absorption band and arise from the magnetic field-induced mixing of states.

The electronic absorption spectrum of this compound is dominated by two main features: the intense Soret (or B) band in the near-UV region (~400 nm) and the weaker Q bands in the visible region (~500-600 nm). These transitions arise from π-π* electronic transitions within the porphyrin macrocycle.

MCD spectroscopy provides a more detailed picture of these electronic transitions than conventional absorption spectroscopy. The Q band, which often appears as a single band in the absorption spectrum of metalloporphyrins with D₄h symmetry, is due to a degenerate electronic transition. In the MCD spectrum, this typically gives rise to a prominent, positive A-term. acs.orgnih.gov The Soret band is more complex, arising from a second pair of degenerate excited states. Its MCD spectrum can also be dominated by a positive A-term, though contributions from B-terms can also be significant. acs.orgnih.gov Analysis of the MCD spectra, often in conjunction with theoretical calculations, allows for the definitive assignment of electronic transitions and provides insights into the angular momentum of the excited states and the effects of Jahn-Teller coupling. tandfonline.com

Coordination Chemistry and Supramolecular Assembly of Zinc Ii Mesoporphyrin Ix

Axial Ligation Studies: Ligand Binding Thermodynamics and Kinetics

The zinc ion in the porphyrin plane is coordinatively unsaturated, readily binding one or two additional ligands in the axial positions, perpendicular to the macrocycle plane. This ability to engage in axial ligation is a cornerstone of its chemistry, influencing its electronic structure and supramolecular behavior. The thermodynamics and kinetics of these binding events have been extensively studied to understand the nature of the metal-ligand bond and its consequences. nsf.govacs.org

In non-coordinating solvents, the zinc center of Zn(II) Mesoporphyrin IX is typically four-coordinate and planar. However, in the presence of Lewis basic ligands, it readily expands its coordination sphere. The binding of a single axial ligand results in a five-coordinate, square-pyramidal geometry, where the zinc atom is displaced slightly out of the porphyrin plane towards the ligand. nih.gov The addition of a second axial ligand leads to a six-coordinate, octahedral geometry, with ligands bound on opposite faces of the porphyrin.

Common ligands that induce this change are neutral molecules with nitrogen or oxygen donor atoms, such as pyridines, imidazoles, and amines. The strength of this interaction, and whether a five- or six-coordinate species is formed, depends on the ligand's basicity, steric hindrance, and the concentration. For instance, the binding of a pyridine (B92270) ligand to a zinc porphyrin is a well-established, reversible equilibrium that favors the five-coordinate complex unless the ligand is present in very high concentrations. nih.gov

The coordination of axial ligands directly perturbs the electronic structure of the porphyrin macrocycle, leading to measurable shifts in its photophysical and electrochemical properties. acs.org This modulation is a key aspect of the functionality of porphyrins in various applications.

Axial ligation typically causes a bathochromic (red-shift) in the main absorption bands of the porphyrin: the intense Soret band (around 400 nm) and the weaker Q-bands (in the 500-600 nm region). rsc.org This shift is attributed to the stabilization of the porphyrin's lowest unoccupied molecular orbital (LUMO) upon ligand binding. Similarly, the fluorescence emission spectrum mirrors this red-shift. The rates of electron transfer processes can also be significantly affected; studies on supramolecular zinc porphyrin-fullerene conjugates have shown that the presence of an axial pyridine ligand can lead to faster charge separation and slower charge recombination, thereby stabilizing the charge-separated state. nih.gov

While the Zn(II) center is redox-inactive, the porphyrin ring can be oxidized or reduced. Axial ligands influence these redox potentials by altering the electron density on the macrocycle. The delocalized π-electron system of the porphyrin and its interactions with these ligands can enhance electron transfer processes. rsc.org Generally, the coordination of electron-donating ligands makes the porphyrin ring easier to oxidize (a negative shift in the oxidation potential) and harder to reduce.

Table 1: Illustrative Effect of Pyridine Ligation on Zinc Porphyrin Properties
PropertyFour-Coordinate Zn-PorphyrinFive-Coordinate Zn-Porphyrin (with Pyridine)Effect of Ligation
Soret Band (λmax) ~408 nm~415 nmRed Shift
Q-Band (λmax) ~537 nm~545 nmRed Shift
First Oxidation Potential +0.80 V+0.75 VNegative Shift

Note: Data are representative values for a typical Zn(II) porphyrin and may vary for this compound specifically. The trend demonstrates the general influence of axial ligation.

Self-Assembly and Aggregation Phenomena

In solution, this compound molecules can overcome their solvation shells and interact with one another to form well-defined supramolecular structures. This process of self-assembly is driven by a combination of non-covalent interactions and is highly dependent on factors such as solvent, concentration, and temperature.

One common mode of self-assembly for zinc porphyrins involves intermolecular coordination. If the porphyrin molecule possesses a peripheral functional group capable of acting as a ligand (e.g., a hydroxyl or amino group), it can coordinate to the zinc center of a neighboring porphyrin, leading to the formation of dimers or extended oligomeric chains. rsc.org

Even without such specific coordinating groups, porphyrins like this compound tend to aggregate in solution, particularly in aqueous or partially aqueous environments. This aggregation is driven by the hydrophobic effect, which seeks to minimize the contact between the large, nonpolar porphyrin macrocycle and the polar solvent molecules. This can result in the formation of various nanostructures, including nanofibers and vesicles. nih.gov

The primary intermolecular force responsible for the aggregation of porphyrins is the π-π stacking interaction. mdpi.com This is an attractive, non-covalent interaction that occurs between the electron-rich aromatic π-systems of adjacent porphyrin macrocycles. The stabilization gained from this interaction is a major driving force for self-assembly. acs.org

These interactions cause the porphyrin units to stack in a cofacial arrangement. The typical distance between two π-stacked porphyrin planes is approximately 3.5–4.0 Å. acs.org The precise geometry of this stacking (e.g., perfectly eclipsed or offset) determines the electronic coupling between the molecules, which in turn influences the photophysical properties of the resulting aggregate. The role of π-stacking has been shown to be critical in controlling the redox and ligand-binding properties in various porphyrin systems. nih.gov

Encapsulation and Host-Guest Interactions within Molecular Frameworks

The well-defined structure and functional properties of this compound make it an attractive "guest" molecule for encapsulation within larger "host" systems. This host-guest chemistry provides a method to isolate individual porphyrin molecules, prevent aggregation, and modulate their properties within a controlled microenvironment. semanticscholar.org

A prominent strategy involves the encapsulation of porphyrins within the pores of Metal-Organic Frameworks (MOFs). MOFs with sufficiently large pores can physically entrap the porphyrin molecules. For example, porphyrins have been successfully incorporated into frameworks like ZIF-8 and others, where the MOF acts as a solid-state matrix that allows substrates to access the porphyrin's active site while preventing the porphyrin from leaching. acs.orgnih.govmdpi.com

Another important class of hosts are biological macromolecules. Zn(II) Protoporphyrin IX, a closely related analogue, has been shown to bind within the protein shells of bacterioferritin and frataxin. frontierspecialtychemicals.comnih.gov In these systems, the protein provides a well-defined binding pocket that coordinates to the zinc center and protects the porphyrin.

Macrocyclic hosts like cyclodextrins are also capable of forming inclusion complexes with porphyrins. nih.govmdpi.comnih.gov Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating the nonpolar porphyrin macrocycle in aqueous solutions, driven primarily by hydrophobic interactions. usc.gal

Electrochemical and Redox Chemistry of Zinc Ii Mesoporphyrin Ix

Cyclic Voltammetry and Electronic Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of molecules like Zn(II) Mesoporphyrin IX. A typical cyclic voltammogram for a zinc porphyrin in a non-aqueous solvent reveals a series of oxidation and reduction waves, which correspond to the stepwise removal or addition of electrons from the molecule's frontier molecular orbitals.

The oxidation processes are generally associated with the removal of electrons from the highest occupied molecular orbitals (HOMOs), leading to the formation of a π-cation radical and subsequently a dication. Conversely, the reduction processes involve the addition of electrons to the lowest unoccupied molecular orbitals (LUMOs), forming a π-anion radical and then a dianion. These redox events are often reversible or quasi-reversible, depending on the stability of the generated radical species in the specific experimental conditions.

While specific redox potential data for this compound is not extensively documented in readily available literature, the values are expected to be similar to those of other zinc porphyrins with comparable peripheral substituents. For instance, studies on structurally related zinc porphyrins, such as Zinc(II) Protoporphyrin IX, provide a basis for understanding its electrochemical behavior. The precise redox potentials are sensitive to the solvent, supporting electrolyte, and the working electrode material used in the CV experiment.

Table 1: Representative Redox Potentials for a Generic Zinc Porphyrin in Dichloromethane (B109758) (CH₂Cl₂) vs. SCE

Redox ProcessFirst Oxidation (E½, V)Second Oxidation (E½, V)First Reduction (E½, V)Second Reduction (E½, V)
Porphyrin → [Porphyrin]⁺• + e⁻~ +0.8 to +1.0---
[Porphyrin]⁺• → [Porphyrin]²⁺ + e⁻-~ +1.2 to +1.4--
Porphyrin + e⁻ → [Porphyrin]⁻•--~ -1.2 to -1.4-
[Porphyrin]⁻• + e⁻ → [Porphyrin]²⁻---~ -1.6 to -1.8

Note: These are approximate values based on data for similar zinc porphyrins and are intended for illustrative purposes. Actual values for this compound may vary.

Porphyrin Ring-Centered vs. Metal-Centered Redox Processes

A key consideration in the electrochemistry of metalloporphyrins is whether the electron transfer occurs at the central metal ion or at the porphyrin macrocycle. For this compound, the redox processes are overwhelmingly porphyrin ring-centered. The zinc(II) ion has a closed-shell d¹⁰ electronic configuration, making it redox-inactive under typical electrochemical conditions. The high energy required to either oxidize Zn(II) to Zn(III) or reduce it to Zn(I) means that the porphyrin ligand is preferentially oxidized or reduced.

Therefore, the observed redox waves in the cyclic voltammogram of this compound correspond to the formation of porphyrin π-radical ions and di-ions, as depicted in the following general scheme:

Oxidation: PZn → [P⁺•]Zn → [P²⁺]Zn

Reduction: PZn → [P⁻•]Zn → [P²⁻]Zn

This is in contrast to metalloporphyrins with redox-active transition metals like iron, cobalt, or manganese, where metal-centered redox processes can and often do occur, sometimes in competition with or preceding the ring-centered processes. The electrochemical inactivity of the zinc center simplifies the interpretation of the cyclic voltammetry of this compound, making it an excellent system for studying the fundamental electronic properties of the porphyrin macrocycle itself. rsc.org

Influence of Axial Ligation and Solvent Environment on Redox Properties

The electrochemical properties of this compound are not static and can be significantly influenced by its immediate chemical environment, specifically by the presence of axial ligands and the nature of the solvent.

Axial Ligation: The zinc ion in this compound is coordinatively unsaturated and can readily bind one or two axial ligands, particularly Lewis bases such as nitrogen- or oxygen-containing molecules. This axial coordination leads to a change in the electronic structure of the porphyrin, which in turn affects its redox potentials.

Generally, the coordination of an electron-donating axial ligand makes the porphyrin ring more electron-rich. This increased electron density makes it easier to remove an electron (oxidation) and harder to add an electron (reduction). Consequently, the oxidation potentials shift to less positive (more negative) values, while the reduction potentials shift to more negative values upon axial ligation. The strength of the axial ligand's interaction with the zinc center correlates with the magnitude of this shift.

Solvent Environment: The solvent in which the electrochemical measurements are performed plays a crucial role in determining the redox potentials of this compound. The solvent can influence the redox behavior in several ways:

Solvation: The differential solvation of the neutral porphyrin and its charged radical ions can affect the thermodynamics of the electron transfer process. Polar solvents tend to stabilize the charged species more effectively, which can influence the redox potentials.

Coordinating Ability: Many common electrochemical solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and pyridine (B92270), are also coordinating and can act as axial ligands to the zinc center. In such solvents, the measured redox potentials are those of the axially coordinated species. In non-coordinating solvents like dichloromethane (CH₂Cl₂) or benzonitrile, the redox potentials of the unligated four-coordinate species can be observed, provided no other coordinating species are present.

Dielectric Constant: The dielectric constant of the solvent affects the electrostatic work required to separate the charged ions, which can have a minor influence on the measured potentials.

The interplay between the intrinsic electronic properties of this compound and the external factors of axial ligation and solvent environment allows for a degree of tunability in its redox chemistry.

Table 2: Qualitative Effects of Axial Ligation and Solvent Polarity on Redox Potentials of this compound

ConditionEffect on Oxidation PotentialsEffect on Reduction Potentials
Increasing Ligand Donor Strength Shift to less positive valuesShift to more negative values
Increasing Solvent Polarity/Coordinating Ability Shift to less positive valuesShift to more negative values

Catalytic Applications and Mechanistic Investigations of Zinc Ii Mesoporphyrin Ix

Photosensitized Reactions

Zinc(II) Mesoporphyrin IX, a metalloporphyrin, exhibits significant potential as a photosensitizer in various chemical reactions. Its core structure, featuring a conjugated macrocyclic ring, allows it to absorb light efficiently, particularly in the visible spectrum. Upon light absorption, the molecule transitions to an excited electronic state, which can then initiate chemical reactions through energy or electron transfer processes. This property is harnessed in applications ranging from renewable energy production to sophisticated organic synthesis.

Hydrogen Generation via Photosensitized Pathways

A notable application of Zinc(II) Mesoporphyrin IX is in the photosensitized generation of hydrogen (H₂) from water. frontierspecialtychemicals.com This process is a key area of research for developing sustainable and clean energy sources. In these systems, the zinc porphyrin acts as the primary light-harvesting component.

Research has demonstrated the effectiveness of incorporating Zinc(II) Mesoporphyrin IX into a protein scaffold, specifically bacterioferritin (Bfr), to create a robust system for H₂ production. frontierspecialtychemicals.comresearchgate.net In one such engineered system, the native heme in a dimeric variant of Bfr is replaced with Zinc(II) Mesoporphyrin IX. researchgate.net This protein scaffold serves to prevent the aggregation of the porphyrin molecules, which would otherwise decrease their photosensitizing efficiency in aqueous solutions. nih.gov

The general mechanism involves the following steps:

Light Absorption: Zn(II) Mesoporphyrin IX absorbs a photon, promoting it to an excited singlet state, which then rapidly converts to a longer-lived triplet state.

Electron Transfer: The excited porphyrin can be quenched through either a reductive or oxidative pathway. nih.gov In the presence of a sacrificial electron donor (SED), such as certain buffer molecules, the excited porphyrin is reduced, forming a porphyrin anion radical. nih.gov

Catalysis: This electron is then transferred, often without the need for an additional electron relay molecule, to a co-catalyst, typically platinum nanoparticles (Pt NPs). researchgate.net The Pt NPs, which can be nucleated within the same protein scaffold, then utilize the electrons to reduce protons (H⁺) from the aqueous solution to produce H₂ gas. researchgate.net Ascorbic acid is also sometimes required in low concentrations to protect the photosensitizer from photoinduced degradation. nih.gov

The performance of these systems is influenced by the specific components and conditions, as highlighted in the table below.

Photosensitizer SystemCo-CatalystSacrificial Electron Donor (SED)Key Findings
This compound in bacterioferritin (Bfr) scaffoldPlatinum Nanoparticles (Pt NPs)Good's buffers (e.g., MOPS)The protein scaffold effectively prevents photosensitizer aggregation and facilitates H₂ generation without an added electron relay molecule. researchgate.net
Zn(II) Protoporphyrin IX in dimeric Bfr variantPlatinum Nanoparticles (Pt NPs)MOPS, with Ascorbic AcidThe system operates via reductive or oxidative quenching of the photoexcited porphyrin triplet state. nih.gov

Photoredox Catalysis

The fundamental principle underlying photosensitized hydrogen generation is photoredox catalysis. Zinc(II) porphyrins are excellent candidates for photoredox catalysts due to their unique photophysical properties stemming from the closed-shell d¹⁰ configuration of the central zinc ion. rsc.org This configuration leads to stable and well-defined excited states with relatively long lifetimes, which are crucial for engaging in bimolecular electron transfer reactions.

In a typical photoredox cycle involving a zinc porphyrin like this compound, the catalyst is first excited by visible light. The excited state (*[ZnP]) is both a stronger oxidant and a stronger reductant than the ground state. It can participate in chemical transformations by:

Oxidative Quenching: The excited photosensitizer accepts an electron from a substrate (a sacrificial electron donor), becoming a radical anion ([ZnP]•⁻). This reduced form of the catalyst can then donate an electron to another substrate to complete the catalytic cycle.

Reductive Quenching: The excited photosensitizer donates an electron to a substrate, forming a radical cation ([ZnP]•⁺) and a reduced substrate. The oxidized catalyst is then returned to its ground state by accepting an electron from a sacrificial donor.

This dual reactivity allows zinc porphyrins to mediate a wide range of chemical transformations, leveraging the energy of visible light to drive reactions that would otherwise be thermodynamically unfavorable. The specific pathway taken depends on the reaction partners and their respective redox potentials.

Degradation of Organic Pollutants and Dyes

The photosensitizing capabilities of Zinc(II) Mesoporphyrin IX and related zinc porphyrins are extensively utilized in the degradation of persistent organic pollutants and dyes in wastewater. researchgate.net These compounds act as photocatalysts, using light energy to generate highly reactive chemical species that break down complex organic molecules into simpler, less harmful substances like CO₂ and H₂O. nih.gov

Oxidative and Reductive Degradation Mechanisms

The primary mechanism for the degradation of organic pollutants using zinc porphyrins is oxidative. rsc.org When the porphyrin photocatalyst absorbs light, it becomes electronically excited. This excited state can then interact with molecular oxygen (O₂) dissolved in the water through two main pathways (Type I and Type II photosensitization):

Type I Mechanism: Involves electron transfer between the excited porphyrin and a substrate or oxygen, leading to the formation of superoxide (B77818) radicals (O₂•⁻). These radicals can further react to produce other reactive oxygen species (ROS), such as hydroperoxyl radicals (HO₂•) and highly potent hydroxyl radicals (•OH). nih.gov The photogenerated holes on the catalyst can also directly oxidize organic molecules or react with water to form •OH radicals. nih.gov

Type II Mechanism: Involves energy transfer from the excited triplet state of the porphyrin to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

These generated ROS (•OH, O₂•⁻, ¹O₂) are powerful oxidizing agents that non-selectively attack and degrade the organic pollutant molecules. rsc.orgnih.gov The degradation process often follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model, assuming the reaction occurs between the generated ROS and the adsorbed pollutant molecules. researchgate.netmdpi.com While oxidative pathways dominate, reductive degradation can also occur if the photogenerated electrons are transferred directly to the pollutant, although this is less common for the types of pollutants typically targeted.

The table below summarizes the degradation of various dyes using zinc-based photocatalysts, illustrating the typical efficiencies achieved.

PollutantPhotocatalyst SystemDegradation EfficiencyReaction Time (min)Reference
Methylene (B1212753) BlueZn(II)Pr@PAA hybrid microparticlesNot specifiedNot specified researchgate.net
Methyl OrangeZn(II)Pr@PAA hybrid microparticlesNot specifiedNot specified researchgate.net
Rhodamine BNovel Zinc(II) Porphyrin Complex~70%Not specified mdpi.com
Methylene BlueMixed ZnO-SnO₂(25%) NPs98.0%30 mdpi.com
Crystal VioletMixed ZnO-SnO₂(25%) NPs92.2%60 mdpi.com
Naphthol Blue BlackMixed ZnO-SnO₂(25%) NPs93.8%20 mdpi.com

Role of Light Irradiation in Catalytic Efficacy

Light irradiation is the essential driving force for the photocatalytic degradation process; without it, the reaction does not proceed. The efficacy of the degradation is critically dependent on the properties of the light source, primarily its wavelength and intensity.

The catalyst, such as this compound, must be able to absorb the incident light. Porphyrins are advantageous because they have strong absorption bands in the visible region of the electromagnetic spectrum (the Soret and Q bands), allowing them to utilize sunlight or artificial visible light sources effectively. researchgate.net

The process begins when the semiconductor photocatalyst is irradiated with light of energy equal to or greater than its band gap. nih.gov This irradiation creates electron-hole pairs. nih.gov The photogenerated electrons and holes migrate to the catalyst's surface, where they initiate the redox reactions that produce ROS. nih.gov

Wavelength: The wavelength of the light must overlap with the absorption spectrum of the photosensitizer for efficient excitation. Using a light source that emits at the porphyrin's absorption maxima will lead to higher catalytic activity.

Light Intensity: Generally, an increase in light intensity leads to a higher rate of electron-hole pair generation, thus increasing the concentration of ROS and accelerating the degradation rate. However, at very high intensities, the rate may plateau due to limitations in other steps, such as mass transfer of the pollutant to the catalyst surface.

Photobleaching: Prolonged or high-intensity irradiation can sometimes lead to the degradation of the photosensitizer itself, a process known as photobleaching. nih.gov This can reduce the long-term efficiency and stability of the catalyst. The presence of certain ions, like copper(II), can offer stability against photobleaching and enhance photocatalytic efficiency. nih.gov

Electrocatalysis in Chemical Transformations

Beyond photocatalysis, metalloporphyrins are recognized for their activity as electrocatalysts in a variety of chemical transformations crucial for sustainable energy applications. frontierspecialtychemicals.com While the zinc(II) ion, with its filled d-orbitals, is redox-inactive, Zn(II) porphyrin complexes can still facilitate redox processes. rsc.org The electrocatalytic activity originates from the conjugated macrocyclic structure of the porphyrin ring, which can mediate electron transfer and be finely tuned electronically. rsc.orgfrontierspecialtychemicals.com

The porphyrin's delocalized π-electron system allows it to act as an electron sink or source, stabilizing radical intermediates formed during a reaction. This capability enables Zn(II) porphyrins to participate in electrocatalytic reactions such as the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), and the electrochemical reduction of carbon dioxide (CO₂). frontierspecialtychemicals.com

In the context of CO₂ reduction, porphyrin-based electrocatalysts can selectively convert CO₂ into valuable products like carbon monoxide (CO) or formic acid. frontierspecialtychemicals.com The catalytic cycle typically involves the binding of the CO₂ molecule to the catalyst, followed by a series of electron and proton transfer steps to break the C-O bonds and form the new product.

The performance of these electrocatalysts is often enhanced by incorporating them into conductive supports or frameworks, such as covalent organic frameworks (COFs). frontierspecialtychemicals.com This integration provides a high density of active sites and improves electrical conductivity, leading to better catalytic efficiency. frontierspecialtychemicals.com

Application AreaCatalyst TypeKey Function
CO₂ ReductionPorphyrin-based electrocatalystsSelectively reduces CO₂ to products like CO and formic acid. frontierspecialtychemicals.com
Oxygen Evolution Reaction (OER)Porphyrin-based electrocatalystsCatalyzes the oxidation of water to produce oxygen gas. frontierspecialtychemicals.com
Oxygen Reduction Reaction (ORR)Metalloporphyrins and metallophthalocyaninesKey cathode reaction in fuel cells, converting oxygen into water. researchgate.net
Electrochemical SensingZn(II) Porphyrin complexesThe porphyrin's π-electron system facilitates electron transfer for sensing. rsc.org

Advanced Sensing and Biosensing Applications of Zinc Ii Mesoporphyrin Ix

Fluorescence-Based Sensing Mechanisms

The inherent fluorescence of ZnMP provides a powerful tool for the development of optical sensors. The fluorescence intensity and wavelength of ZnMP can be modulated by its interaction with specific target molecules, forming the basis for "turn-on" or "turn-off" fluorescence sensing platforms.

Interaction with G-Quadruplex Nucleic Acid Structures

A key application of ZnMP in fluorescence sensing is its interaction with G-quadruplexes. G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, which are found in biologically important regions of the genome, such as telomeres and oncogene promoters.

The fluorescence of ZnMP is significantly enhanced upon binding to G-quadruplex structures. This phenomenon is attributed to the protection of the ZnMP molecule from the solvent environment upon intercalation or end-stacking onto the G-quadruplex, which increases its fluorescence lifetime. This "light-up" property of ZnMP in the presence of G-quadruplexes has been harnessed to create highly selective probes for these structures. While much of the foundational research has been conducted with the closely related Zinc(II)-protoporphyrin IX (ZnPPIX), the principle of fluorescence enhancement upon binding to G-quadruplexes is directly applicable to ZnMP due to their structural similarity.

Detection of DNA, ATP, and Telomerase Activity

The specific interaction between ZnMP and G-quadruplexes has been ingeniously exploited to design biosensors for various biologically significant analytes, including specific DNA sequences, adenosine-5'-triphosphate (ATP), and telomerase activity.

DNA Sensing: A DNA sensor can be designed using a hairpin-structured oligonucleotide that contains a "caged" G-quadruplex sequence. In the absence of the target DNA, the hairpin structure is stable, and the G-quadruplex is not formed, resulting in low fluorescence from ZnMP. Upon the introduction of the target DNA, it hybridizes with the loop of the hairpin, causing it to open. This conformational change allows the G-rich sequence to fold into a G-quadruplex, which then binds to ZnMP, leading to a significant increase in fluorescence. This strategy has been shown to detect DNA with high sensitivity.

ATP Sensing: The principle can be extended to detect other molecules, such as ATP, by using aptamers. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules. An anti-ATP aptamer that forms a G-quadruplex structure upon binding to ATP can be used. In the presence of ATP, the aptamer folds into its G-quadruplex conformation, which then interacts with ZnMP to produce a strong fluorescence signal. The fluorescence intensity is directly proportional to the concentration of ATP.

Telomerase Activity Detection: Telomerase is an enzyme that is overexpressed in the majority of cancer cells and is responsible for maintaining telomere length. It functions by adding G-rich repeat sequences to the ends of chromosomes. The activity of telomerase can be detected by monitoring the elongation of a telomerase substrate primer. The elongated G-rich sequence can then fold into multiple G-quadruplex units, which bind to ZnMP and generate a strong fluorescence signal. The intensity of the fluorescence is correlated with the telomerase activity.

Table 1: Performance of Fluorescence-Based Sensors Using G-Quadruplex Interaction

AnalyteSensing PrincipleDetection Limit
DNA Hairpin opening and G-quadruplex formation5 nM
ATP Aptamer-based G-quadruplex formation10 µM
Telomerase Activity Elongation of G-rich repeats and G-quadruplex formationActivity from 380 ± 20 cancer cells

Electrochemical Sensing Methodologies

Beyond its fluorescent properties, ZnMP and related metalloporphyrins are electroactive molecules, making them suitable for the development of electrochemical sensors. These sensors rely on changes in the electrochemical signals of the porphyrin upon interaction with the target analyte.

Dopamine (B1211576) Detection via Modified Electrodes

Zinc(II) metalloporphyrins have been successfully employed as modifiers for electrodes used in the electrochemical detection of dopamine. Dopamine is a crucial neurotransmitter, and its abnormal levels are associated with several neurological disorders.

In this application, a thin film of the zinc porphyrin is typically immobilized on the surface of an electrode, such as a glassy carbon electrode. The modified electrode exhibits electrocatalytic activity towards the oxidation of dopamine. This means that the porphyrin facilitates the transfer of electrons during the oxidation of dopamine, leading to an enhanced electrochemical signal (e.g., a higher peak current in cyclic voltammetry or differential pulse voltammetry). This enhancement in the signal allows for the sensitive and selective detection of dopamine, even in the presence of common interfering substances found in biological fluids, such as ascorbic acid and uric acid. The sensing mechanism involves the interaction between the porphyrin and dopamine, which lowers the overpotential required for dopamine oxidation.

Potentiometric Sensors for Metal Ion Determination

While research on ZnMP as an ionophore in potentiometric sensors for the determination of other metal ions is limited, the broader class of porphyrins has been extensively studied for this purpose. Potentiometric sensors, or ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode, which is related to the activity of a specific ion in a solution.

Integration into Analytical Platforms and Devices

A critical aspect of modern sensor development is the integration of sensing elements into portable and automated analytical platforms. The goal is to move from laboratory-based measurements to point-of-care or on-site analysis.

Zinc porphyrins, including ZnMP, are well-suited for integration into various analytical devices due to their stability and the versatility of their sensing mechanisms. For instance, fluorescence-based sensors can be integrated into microfluidic devices or "lab-on-a-chip" systems. These platforms allow for the analysis of very small sample volumes, reduce reagent consumption, and can automate the entire analytical process from sample introduction to detection.

Electrochemical sensors based on ZnMP-modified electrodes can be miniaturized and incorporated into portable potentiostats for on-site measurements. The immobilization of ZnMP onto the electrode surface is a key step in the fabrication of these devices, and various techniques, such as drop-casting, electropolymerization, or covalent attachment, can be employed.

Furthermore, zinc-based porphyrin metal-organic frameworks (MOFs) have been developed as platforms for biosensors. Current time information in Paris, FR. These porous materials can encapsulate or be functionalized with biorecognition elements, and the inherent properties of the zinc porphyrin can be used for signal transduction. Current time information in Paris, FR. While the specific integration of ZnMP into commercially available analytical devices is not yet widespread, the ongoing research in this area holds significant promise for the development of next-generation sensing platforms.

Mechanistic Studies of Zinc Ii Mesoporphyrin Ix in Biological Systems in Vitro and Cellular Models

Heme Oxygenase (HO) Inhibition and Regulation

ZnMP is widely recognized as a potent, competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the degradation of heme. HO catalyzes the breakdown of heme into biliverdin, free iron, and carbon monoxide. By competitively binding to the active site of the enzyme, ZnMP blocks the catalytic activity of both major isoforms, HO-1 and HO-2. This inhibition has been a critical tool in experimental models to study the physiological and pathophysiological roles of HO activity.

Mechanisms of HO-1 Up-regulation

Paradoxically, while ZnMP inhibits the enzymatic activity of Heme Oxygenase-1 (HO-1), it also markedly up-regulates the expression of the HO-1 gene (HMOX1) at both the mRNA and protein levels. This dual action highlights a complex regulatory network. The primary mechanism for this up-regulation is not a direct interaction with the HMOX1 promoter but rather an indirect effect mediated through the degradation of a key transcriptional repressor, Bach1. By inducing the rapid degradation of the Bach1 protein, ZnMP effectively removes the repressive signal from the HMOX1 gene, leading to a significant increase in its transcription.

Modulation of Cellular Transporters and Protein Activity

Activation of the Mitochondrial Transporter ABCB10

Recent research has identified ZnMP as a direct modulator of the mitochondrial inner membrane transporter, ABCB10. This ATP-binding cassette (ABC) transporter is essential for normal heme production, and its dysfunction is associated with severe anemia. nih.gov Studies using purified human ABCB10 reconstituted in lipid nanodiscs have shown that ZnMP is a specific and effective activator of the transporter's ATPase activity. nih.gov

This activation was found to be highly specific; among various heme analogs, precursors, and antioxidant peptides tested, only ZnMP significantly increased the ATPase activity of ABCB10. nih.govnih.gov The activation did not depend on typical heme regulatory motifs, as it was also observed in a cysteine-less variant of the ABCB10 protein. nih.govnih.gov The presence of the zinc ion is critical for this effect, as metal-free mesoporphyrin did not produce a significant activation. utah.edu These findings establish ZnMP as a unique tool compound for directly modulating ABCB10 activity. nih.gov

Table 1. Effect of ZnMP on the ATPase Activity of Reconstituted ABCB10
CompoundConcentrationChange in ATPase ActivitySignificance (p-value)
ZnMP5 µM~70% Increasep = 0.05
Mesoporphyrin (metal-free)5 µMNo Significant Effect-
Zinc Chloride (ZnCl₂)20 µMNo Significant Effect-

Regulation of Transcription Factors and Gene Expression

Degradation of Bach1 Repressor Protein

One of the most well-characterized mechanisms of action for ZnMP is its ability to induce the rapid and profound degradation of the transcriptional repressor protein Bach1. Bach1 is a key negative regulator of genes involved in the oxidative stress response, including HMOX1. Under normal conditions, Bach1 binds to antioxidant response elements (AREs) in the promoter regions of its target genes and represses their transcription.

In cellular models such as human hepatoma Huh-7 cells, the introduction of ZnMP leads to a dramatic decrease in Bach1 protein levels without affecting Bach1 mRNA levels. This effect is due to a significant increase in the rate of Bach1 protein degradation. The half-life of the Bach1 protein was observed to decrease from approximately 19 hours to just 45 minutes in the presence of ZnMP. nih.govnih.gov This degradation is dependent on the proteasome pathway, as it can be blocked by specific proteasome inhibitors like epoxomicin (B1671546) and MG132. nih.govnih.gov This rapid removal of the Bach1 repressor is the direct cause of the subsequent up-regulation of HO-1 expression. nih.gov

Table 2. Effect of ZnMP on Bach1 Protein Half-Life in Huh-7 Cells
ConditionBach1 Protein Half-Life (t½)
Control~19 hours
With ZnMP~45 minutes

Impact on Hemoglobinization Genes

The impact of ZnMP on genes directly involved in hemoglobinization is understood through its effects on key regulatory pathways. Hemoglobinization, the process of hemoglobin synthesis in developing red blood cells, requires the coordinated expression of genes for heme biosynthesis and globin chains. ZnMP influences this process through its modulation of both the Bach1 repressor and the ABCB10 transporter.

The transcription factor Bach1 is a known repressor of globin genes. nih.gov In conditions of low heme, Bach1 activity increases, leading to the inhibition of globin gene transcription. nih.gov By promoting the degradation of Bach1, ZnMP can alleviate this repression, thereby indirectly influencing the expression of globin genes crucial for hemoglobin synthesis.

Furthermore, the mitochondrial transporter ABCB10, which is activated by ZnMP, is critically important for red blood cell hemoglobinization. utah.edu Reduced expression or loss of ABCB10 leads to decreased hemoglobin synthesis and impairs the expression of heme synthesis genes. utah.edunih.gov Overexpression of ABCB10, conversely, promotes hemoglobinization. nih.govahajournals.org By activating ABCB10, ZnMP modulates a transporter that is integral to the heme synthesis pathway, which is a prerequisite for hemoglobin production. nih.govahajournals.org Loss of ABCB10 has been shown to reduce the induction of several genes in the heme synthesis pathway, including ALAD, UROD, CPOX, PPOX, and FECH. nih.gov Therefore, through its dual actions on Bach1 degradation and ABCB10 activation, ZnMP can significantly impact the genetic programs governing hemoglobinization.

Interactions with Viral Proteins and Cellular Pathways

Degradation of Hepatitis C Nonstructural 5A Protein

Zinc(II) Mesoporphyrin IX (ZN(II)MP) has been identified as a potent inducer of the degradation of the Hepatitis C Virus (HCV) Nonstructural 5A (NS5A) protein in human hepatoma cells. The NS5A protein is a critical component for HCV replication, making it an attractive target for therapeutic intervention.

Mechanistic studies have revealed that ZN(II)MP selectively and significantly down-regulates the levels of NS5A protein by accelerating its degradation. This process is mediated through the ubiquitin-proteasome pathway. ZN(II)MP enhances the polyubiquitination of the NS5A protein, which marks it for destruction by the proteasome. The addition of proteasome inhibitors, such as epoxomicin and MG132, was found to significantly block the ZN(II)MP-induced degradation of NS5A.

The impact of ZN(II)MP on the stability of the NS5A protein is substantial, with studies demonstrating a dramatic reduction in the protein's half-life from 18.7 hours to 2.7 hours in the presence of the compound. This rapid degradation of NS5A has a direct consequence on viral replication. Research has shown that a 10 micromol/L concentration of ZN(II)MP can reduce HCV replication by approximately 63% in Con1 replicon cells, around 70% in J6/JFH1 HCV-transfected cells, and up to 90% in J6/JFH1 HCV-infected cells, all without affecting the viability of the host cells. These findings underscore the potential of ZN(II)MP as a novel agent in the study of HCV infection by targeting the stability of a key viral protein.

Effect of ZN(II) Mesoporphyrin IX on NS5A Protein Half-Life and HCV Replication
ParameterControlWith this compoundReference
NS5A Protein Half-life18.7 hours2.7 hours
HCV Replication Reduction (Con1 replicon cells)-~63%
HCV Replication Reduction (J6/JFH1 transfected cells)-~70%
HCV Replication Reduction (J6/JFH1 infected cells)-~90%

Investigations into Oxidative Stress Protection Mechanisms

This compound is utilized in research to investigate the mechanisms of oxidative stress protection, particularly through its interaction w

Elucidation of Antitumor Mechanisms in Cellular Models

Modulating Intracellular Heme Levels for Therapeutic Potentiation

The strategic manipulation of intracellular heme concentration is an emerging area of research for enhancing therapeutic outcomes. Heme is a crucial molecule involved in numerous cellular processes, but its dysregulation is also implicated in the pathology of various diseases. mdpi.com this compound (ZnMP) modulates intracellular heme levels primarily through its potent interactions with key enzymes in the heme synthesis and degradation pathways. This modulation can potentiate therapeutic strategies by altering cellular metabolism and sensitizing cells to other treatments.

The primary mechanism by which ZnMP elevates intracellular heme is through the competitive inhibition of heme oxygenase-1 (HO-1). nih.govselleckchem.com HO-1 is the rate-limiting enzyme responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. nih.gov By acting as a structural analog to heme, ZnMP binds to the active site of HO-1, thereby preventing the catabolism of endogenous heme. mdpi.com This inhibition leads to an accumulation of labile intracellular heme, which can be harnessed for therapeutic benefit.

In addition to blocking its degradation, ZnMP can also influence the heme biosynthesis pathway. Specifically, it has been shown to repress the activity of 5-aminolevulinic acid synthase (ALAS), the first and rate-limiting enzyme in heme synthesis. nih.gov This dual action—inhibiting heme degradation while also repressing its synthesis—is particularly relevant in conditions characterized by pathway dysregulation, such as acute hepatic porphyrias. nih.govnih.gov

Research Findings in Cellular Models

The therapeutic potential of modulating heme levels with zinc porphyrins has been demonstrated in several in vitro and cellular studies. A key application is the sensitization of cancer cells to chemotherapy. Many tumor cells overexpress HO-1, which contributes to chemoresistance by mitigating oxidative stress. nih.govnih.gov By inhibiting HO-1, zinc porphyrins can disrupt this protective mechanism.

In a notable study using a close analog, Zinc Protoporphyrin IX (ZnPPIX), researchers demonstrated that elevating intracellular heme levels could significantly potentiate the anticancer activity of dihydroartemisinin (B1670584) (DHA). nih.gov Treatment with ZnPPIX led to a dramatic, time-dependent increase in the concentration of labile heme within melanoma and breast cancer cells. This accumulation of heme is believed to activate DHA, leading to heightened production of reactive oxygen species (ROS) and enhanced tumor cell killing. nih.gov

Table 1: Effect of Zinc Protoporphyrin IX (ZnPPIX) on Intracellular Labile Heme Levels in Cancer Cell Lines
Cell LineTreatmentTime PointFold Increase in Labile Heme (vs. Control)
B16 Melanoma10 µM ZnPPIX2 hours~5-10 fold
4T1 Breast Cancer10 µM ZnPPIX1 hourSignificant Elevation
4T1 Breast Cancer10 µM ZnPPIX2-3 hours~5-10 fold

Data derived from a study demonstrating the potentiation of dihydroartemisinin activity by ZnPPIX-mediated heme elevation. nih.gov

Another significant area of research is in the experimental treatment of acute hepatic porphyrias. These genetic disorders are characterized by a massive and harmful induction of ALAS. nih.gov In a mouse model of acute porphyria, treatment with ZnMP demonstrated a dual therapeutic effect. It not only inhibited HO activity but also significantly repressed the pathologically induced ALAS enzyme. nih.govresearchgate.net This combined action led to a substantial reduction in the plasma levels of the neurotoxic heme precursor, 5-aminolevulinic acid (ALA), and lowered the activity of both mitochondrial and cytosolic ALAS. nih.gov

Table 2: Effect of this compound (ZnMP) in a Mouse Model of Acute Hepatic Porphyria
Parameter MeasuredEffect of ZnMP Treatment (% of Control)Statistical Significance (P-value)
Plasma 5-Aminolevulinic Acid (ALA) LevelsReduced to 31%< 0.01
Hepatic Mitochondrial ALAS ActivityReduced to 29%< 0.03
Hepatic Cytosolic ALAS ActivityReduced to 25%< 0.03
Hepatic ALAS mRNA LevelsReduced to 53%< 0.03

Data from a study in phenobarbital-treated, porphobilinogen (B132115) deaminase-deficient mice, a model for acute hepatic porphyria. nih.govresearchgate.net

These findings from in vitro and cellular models underscore the potential of this compound as a tool for therapeutically modulating intracellular heme metabolism. By inhibiting heme degradation and, in certain contexts, repressing its synthesis, ZnMP can alter cellular processes in a way that enhances the efficacy of other therapeutic agents or corrects metabolic imbalances.

Theoretical and Computational Investigations of Zinc Ii Mesoporphyrin Ix

Ab Initio Calculations for Geometrical and Spectroscopic Properties

In a typical four-coordinate Zn(II) porphyrin, the zinc ion lies in the plane of the four coordinating nitrogen atoms, resulting in a nearly ideal square-planar geometry. nih.gov DFT geometry optimizations performed on similar tetra-meso-substituted zinc porphyrins confirm this planarity. nih.gov The calculated Zn-N bond lengths are generally consistent and fall within a narrow range. researchgate.net Distortions from this planarity, such as saddling or ruffling, can occur due to steric hindrance from bulky peripheral substituents, but the ethyl and propionic acid groups of Mesoporphyrin IX are not expected to cause significant distortion.

Table 2: Typical Geometrical Parameters for Four-Coordinate Zn(II) Porphyrins from DFT Calculations and X-ray Crystallography.

ParameterTypical Calculated/Experimental ValueReference
Zn-N Bond Length2.03 - 2.08 Å nih.gov
N-Zn-N Angle~90° nih.gov
Porphyrin Core Perimeter~22.24 Å nih.gov

These calculations are also instrumental in simulating vibrational spectra (IR and Raman), where the calculated frequencies can be correlated with experimental data to assign specific vibrational modes of the porphyrin macrocycle and its substituents. nih.gov

Molecular Dynamics Simulations of Ligand Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For Zn(II) Mesoporphyrin IX, MD simulations can provide critical insights into its behavior in solution, its interaction with axial ligands, and its dynamics within a larger biological system, such as a protein binding pocket. nih.gov

The Zn(II) ion is coordinatively unsaturated in a four-coordinate porphyrin and readily accepts one or two axial ligands, typically with nitrogen, oxygen, or sulfur donor atoms. MD simulations can model the process of ligand binding, revealing the preferred coordination geometries (five-coordinate square pyramidal or six-coordinate octahedral) and the stability of the resulting complex. chemrxiv.org

Key applications of MD for this system include:

Solvation Dynamics : Simulating the arrangement and interaction of solvent molecules (e.g., water, DMSO) around the porphyrin to understand its solubility and aggregation behavior.

Ligand Binding and Unbinding : Modeling the pathway and dynamics of a ligand approaching and binding to the central zinc ion. This can help elucidate the mechanism of interaction and the lifetime of the coordinated complex.

Conformational Flexibility : Assessing the flexibility of the peripheral propionic acid side chains, which can play a crucial role in orienting the molecule within a protein binding site or on a surface. Studies on zinc-containing proteins show that classical force fields can sometimes overestimate the interaction between Zn²⁺ and charged groups, highlighting the need for carefully parameterized models. nih.gov

Modeling of Photophysical Processes and Excited States (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for studying the excited states of molecules and predicting their photophysical properties, such as UV-visible absorption spectra. researchgate.net For porphyrins, TD-DFT can accurately calculate the energies and intensities of the characteristic Soret (or B) band and Q bands. pku.edu.cnnih.gov

The intense Soret band, typically found around 400 nm, and the weaker Q bands in the 500-600 nm region arise from π-π* electronic transitions within the porphyrin macrocycle. researchgate.net These transitions are derived from the mixing of excitations from the a₁ᵤ and a₂ᵤ orbitals to the degenerate e₉ LUMOs, as described by the Gouterman model. TD-DFT calculations can resolve the specific transitions contributing to each band and predict their corresponding oscillator strengths (a measure of transition probability).

Table 3: Representative TD-DFT Calculated Excitation Energies for Zinc Porphyrins.

CompoundTransitionCalculated Wavelength (nm)Oscillator Strength (f)Reference
ZnPc (in Chloroform)Q Band nih.gov
NO₂ZnPPSoret Band pku.edu.cn
NH₂ZnPPSoret Band pku.edu.cn

Computational Studies of Coordination and Ligand Binding Affinities

Computational methods are invaluable for quantifying the strength of interaction between a host molecule and a ligand. For this compound, this involves calculating the binding free energy (ΔG_bind) when an axial ligand coordinates to the central zinc ion.

The binding affinity is determined by both enthalpic contributions (e.g., the strength of the Zn-ligand bond) and entropic factors (e.g., changes in conformational and rotational freedom). escholarship.org Methods like alchemical free energy calculations, often performed in conjunction with molecular dynamics simulations, can predict binding affinities with high accuracy. nih.govsemanticscholar.org

DFT calculations can be used to compute the binding energy (ΔE_bind) in the gas phase, which provides a good approximation of the enthalpic component of the interaction. Studies on related metalloporphyrins have calculated binding affinities for a wide range of ligands, including water, amines (e.g., pyridine (B92270), imidazole), and anions. researchgate.netrsc.org These studies consistently show that electron-rich nitrogen donors form strong coordinate bonds with the metal center. researchgate.net The propionic acid side chains of this compound could potentially act as intramolecular ligands, though this is less common for zinc compared to other metals like iron. Computational studies can clarify the likelihood of such intramolecular coordination versus intermolecular binding with external ligands. acs.org

Integration of Zinc Ii Mesoporphyrin Ix into Advanced Materials and Nanostructures

Incorporation into Nanoparticle Scaffolds (e.g., Bacterioferritin)

The integration of Zn(II) Mesoporphyrin IX into nanoparticle scaffolds represents a significant advancement in the development of functional biohybrid materials. One notable example is its incorporation into bacterioferritin, a cage-like protein that can accommodate various molecules within its core. This strategy leverages the self-assembly properties of the protein scaffold to organize the porphyrin molecules in a controlled manner.

Research has demonstrated that this compound can be successfully incorporated into bacterioferritin, creating a photosensitive nanostructure. frontierspecialtychemicals.com This hybrid material has shown potential in the photosensitized generation of hydrogen, a critical process in the pursuit of clean energy technologies. The bacterioferritin scaffold serves to encapsulate and stabilize the this compound, preventing aggregation and maintaining its photochemical activity. The organized arrangement of the porphyrin molecules within the protein cage facilitates efficient light harvesting and subsequent catalytic reactions.

The key advantage of using a nanoparticle scaffold like bacterioferritin is the ability to create a well-defined and monodisperse system. This allows for precise control over the number and spacing of the encapsulated photosensitizers, which is crucial for optimizing their performance. The protein environment can also influence the photophysical properties of the this compound, potentially enhancing its efficiency in light-driven processes.

Encapsulation within Sol-Gel Glass Matrices

The encapsulation of this compound within sol-gel glass matrices is a versatile method for creating solid-state optical materials. The sol-gel process allows for the entrapment of organic molecules, such as porphyrins, in an inorganic silica (B1680970) network at room temperature, which helps to preserve the integrity of the guest molecule.

Spectroscopic studies of a closely related compound, protoporphyrin IX zinc(II), encapsulated in a silica-based sol-gel glass, have shown that the porphyrin is well-distributed and homogeneously dispersed within the matrix. nih.gov Techniques such as UV-vis spectrophotometry, emission spectroscopy, and infrared spectrometry have confirmed that the encapsulated porphyrin retains its fundamental spectroscopic properties, indicating minimal structural perturbation upon entrapment. nih.gov The choice of an alkoxy silane (B1218182) precursor containing an amino group has been shown to be effective for the successful incorporation of the functionalized diacid porphyrin into the hybrid material. nih.gov

The photophysical behavior of mesoporphyrin IX within sol-gel derived matrices has also been investigated. researchgate.net These studies, utilizing both steady-state and time-resolved fluorescence, provide insights into the interactions between the porphyrin and the surrounding silica network. The properties of the encapsulated porphyrin can be compared to its behavior in solution to understand the effects of the rigid and porous glass environment. The sol-gel matrix can protect the porphyrin from external quenchers and prevent aggregation, which often leads to a loss of fluorescence in solution.

ParameterObservationSignificance
Dispersion Homogeneous distribution of porphyrin within the glass matrix. nih.govPrevents aggregation and ensures uniform optical properties.
Spectroscopic Properties Retention of characteristic UV-vis absorption and emission spectra. nih.govIndicates the structural integrity of the porphyrin after encapsulation.
Matrix Interaction The silica network provides a rigid environment for the porphyrin. researchgate.netCan enhance photostability and influence excited-state dynamics.

Application in Dye-Sensitized Solar Cells

Zinc(II) porphyrins, including derivatives of mesoporphyrin IX, are highly promising sensitizers for use in dye-sensitized solar cells (DSSCs). acs.orgresearchgate.net These solar cells offer a cost-effective alternative to conventional silicon-based photovoltaic devices. The porphyrin dye is a key component, responsible for absorbing solar radiation and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2). nycu.edu.tw

Zinc porphyrin dyes are often preferred over other metalloporphyrins and their free-base counterparts for several reasons. They generally exhibit higher short-circuit currents (JSC) in TiO2-sensitized cells, which often translates to higher power conversion efficiencies (PCE). acs.org This enhanced performance is attributed to the favorable excited-state dynamics of Zn(II) porphyrins. They possess a longer-lived singlet excited state and appropriate HOMO-LUMO energy levels. acs.org The LUMO (Lowest Unoccupied Molecular Orbital) is positioned above the conduction band of TiO2, facilitating efficient electron injection, while the HOMO (Highest Occupied Molecular Orbital) is lower than the redox potential of the electrolyte, allowing for effective dye regeneration. acs.org

The molecular structure of meso-substituted porphyrins can be readily modified to fine-tune their optical and electrochemical properties. nycu.edu.tw By introducing different functional groups at the meso positions of the porphyrin ring, researchers can alter the absorption spectrum, redox potentials, and anchoring of the dye to the TiO2 surface. For instance, the introduction of a π-conjugated electron-donating group at the meso position opposite the anchoring group can lead to a red-shift in both the Soret and Q bands of the absorption spectrum. nycu.edu.tw

PropertyAdvantage of Zn(II) PorphyrinsReference
Short-Circuit Current (JSC) Generally higher compared to free-base porphyrins. acs.org
Excited State Lifetime Longer-lived singlet excited state. acs.org
Energy Levels Favorable HOMO-LUMO positioning for electron injection and dye regeneration. acs.org
Tunability Ease of synthesis and modification of molecular structure. nycu.edu.tw

Development of Hybrid Materials for Functional Applications

The unique photophysical and chemical properties of this compound make it an excellent building block for the development of advanced hybrid materials with tailored functionalities. By combining this porphyrin with other materials, such as polymers, nanoparticles, or other organic molecules, new systems with enhanced or novel properties can be created.

One area of development is in the field of nonlinear optics. Hybrid materials composed of Zn(II) porphyrins, graphene nanoplates, and ferrocene (B1249389) have been investigated for their second-order nonlinear optical (NLO) properties. mdpi.com In these systems, the porphyrin acts as a core component of a push-pull architecture, where electron-donating and electron-accepting moieties are attached to the porphyrin ring. The extended π-conjugation provided by components like graphene nanoplates can lead to a significant enhancement of the cubic electronic term, which is a measure of the NLO response. mdpi.com

Another functional application is in biomedical imaging. Meso-Zn(II)porphyrins with tailored functional groups have been designed as contrast agents for photoacoustic imaging. rsc.org By controlling the resonating structures and vibrational energies of the porphyrin molecule through chemical modification, it is possible to enhance the photoacoustic effect. This allows for the generation of stronger signals and improved image quality in photoacoustic tomography. rsc.org

Furthermore, hybrid materials incorporating Zn(II) protoporphyrin, a closely related compound, have been synthesized for selective binding applications. For example, a molecularly imprinted polymer using zinc protoporphyrin and methacrylic acid has been developed for the selective binding and detection of bilirubin. nih.gov The coordination between the zinc ion of the porphyrin and the target molecule, combined with the shape selectivity of the imprinted polymer, results in a highly specific sensor.

Hybrid Material SystemFunctional ApplicationKey Feature
Zn(II) Porphyrin - Graphene Nanoplates - FerroceneNonlinear OpticsEnhanced cubic electronic term due to extended π-conjugation. mdpi.com
Meso-Zn(II)Porphyrins with tailored functional groupsPhotoacoustic ImagingIntensified photoacoustic signal through controlled molecular vibrations. rsc.org
Poly(zinc protoporphyrin-methacrylic acid-ethyl glycol dimethylacrylate)Selective Binding of BilirubinMetal-ion coordination and molecular imprinting for high selectivity. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Functionality

The development of innovative synthetic methodologies is paramount to tailoring the properties of Zn(II) Mesoporphyrin IX for specific applications. Current research is focused on creating more efficient and versatile synthetic routes to modify the porphyrin macrocycle, thereby fine-tuning its electronic, catalytic, and photophysical characteristics.

One promising approach involves microwave-assisted synthesis, which has been shown to be an efficient method for obtaining asymmetrically substituted Zn(II) porphyrin complexes. researchgate.net This technique offers advantages over classical methods, including shorter reaction times and higher yields. researchgate.net Future work will likely focus on expanding the library of functional groups that can be introduced onto the porphyrin core using this and other advanced synthetic methods.

Another area of active development is the synthesis of novel nanocomposites incorporating Zn(II) porphyrins. For instance, a single-step, green photochemical procedure has been developed to fabricate zinc(II)tetrakis(4-phenyl)porphyrin/Cu nanoparticle (ZnTPP/Cu-NPs) nanocomposites. nih.gov This method highlights a trend towards more environmentally benign synthetic strategies. The development of porphyrin-based porous organic polymers (POPs) through one-pot, bottom-up approaches also represents a significant advance, offering materials with high surface areas and tunable porosity. rsc.org

Future synthetic strategies will likely concentrate on:

Precision Functionalization: Developing methods for the site-selective modification of the porphyrin periphery to attach specific catalytic or recognition units.

Supramolecular Assembly: Designing and synthesizing this compound derivatives capable of self-assembling into highly ordered structures with emergent properties.

Hybrid Material Synthesis: Creating novel hybrid materials by integrating this compound with other functional components like graphene oxide, metal nanoparticles, and polymers to achieve synergistic effects. researchgate.net

Exploration of New Catalytic Transformations

The catalytic activity of metalloporphyrins, including this compound, is a rich field of investigation. While their role in oxidation reactions is well-established, researchers are now exploring their potential in a broader range of organic transformations. The unique electronic structure of the zinc(II) center, combined with the versatile porphyrin ligand, allows for the catalysis of various reactions.

Recent studies have demonstrated the ability of new zinc(II) metalloporphyrins to act as efficient catalysts for the degradation of organic dyes, such as methylene (B1212753) blue. nih.gov These catalysts often utilize reactive oxygen species (ROS) to break down contaminants, mimicking peroxidase-like activity. nih.gov The immobilization of these porphyrin catalysts on solid supports, such as layered double hydroxides (LDHs), is a key strategy to enhance their reusability and stability, making them more suitable for practical applications. mdpi.com

The development of nanocomposites also opens new avenues for catalysis. For example, a nanocomposite of Zn(II)porphyrin linked to graphene oxide has been used for the oxidation of benzyl (B1604629) alcohol. researchgate.net The delocalized π-electron system of the porphyrin, in conjunction with the properties of the support material, can enhance electron transfer processes crucial for catalysis. nih.gov

Future research in this area is expected to focus on:

Asymmetric Catalysis: Designing chiral this compound derivatives for enantioselective transformations.

Tandem Catalysis: Developing multifunctional catalytic systems where the porphyrin works in concert with other catalytic species to perform multi-step reaction sequences.

Photo-redox Catalysis: Further exploiting the photosensitizing properties of this compound to drive novel catalytic reactions using visible light.

Advanced Biomimetic Systems and Their Functional Characterization

The structural similarity of this compound to the heme cofactor in various proteins makes it an excellent candidate for the construction of advanced biomimetic systems. These artificial systems aim to replicate the function of natural biological machinery for applications in areas such as artificial photosynthesis and biosensing.

In the realm of artificial photosynthesis, Zn(II)-containing porphyrins are being investigated as biomimetic light-harvesting molecules. rsc.org They can efficiently regenerate NADH through photo-induced electron transfer, a critical step in converting light energy into chemical energy. rsc.org Researchers are designing all-DNA scaffolds to organize Zn(II)-protoporphyrin IX units to model photosystem I, demonstrating effective photoinduced electron transfer cascades. nih.gov

Another significant application of biomimetic systems is in the development of sensors. The integration of fluorescent Zn(II) porphyrin derivatives into microfluidic systems allows for the sensitive detection of various analytes. mdpi.com Furthermore, solid-supported Zn(II)porphyrin tweezers have been developed as optical sensors for diamines. rsc.org The design of these sensors often mimics the principles of molecular recognition found in biological systems. mdpi.com

Future directions in advanced biomimetic systems include:

Integrated Photosynthetic Systems: Developing more complex and efficient artificial photosynthetic systems that integrate light-harvesting, charge separation, and catalytic components.

Smart Biosensors: Creating highly selective and sensitive biosensors based on this compound for the detection of biologically important molecules and ions. nih.govnih.gov

Enzyme Mimics: Designing synthetic analogs of heme-containing enzymes with enhanced stability or novel catalytic activities.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of this compound research lies at the convergence of multiple scientific disciplines. The inherent versatility of this compound makes it an ideal platform for interdisciplinary studies that bridge chemistry, biology, and materials science. ucsb.edu

In the biomedical field, the anticancer activity of Zinc Protoporphyrin IX is being explored, particularly its ability to potentiate the effects of other drugs. nih.gov This research involves a deep understanding of the compound's interaction with biological systems at the cellular and molecular level. Furthermore, zinc-based metal-organic frameworks (MOFs) incorporating porphyrin linkers are being investigated for drug delivery and cell imaging. researchgate.net

In materials science, the focus is on creating novel materials with tailored optical, electronic, and catalytic properties. The incorporation of this compound into bacterioferritin cages to create photosensitizing nanoparticle scaffolds for hydrogen generation is a prime example of this interdisciplinary approach. frontierspecialtychemicals.com The photophysical properties of these bio-hybrid materials are a subject of intense study. nih.gov

The table below summarizes some of the key interdisciplinary research areas involving this compound and related compounds.

Research AreaKey Disciplines InvolvedEmerging Applications
Photodynamic Therapy Chemistry, Biology, MedicineTargeted cancer treatment
Artificial Photosynthesis Chemistry, Physics, Materials ScienceSolar fuel production
Biosensing Chemistry, Biology, EngineeringMedical diagnostics, environmental monitoring
Drug Delivery Systems Chemistry, Materials Science, PharmacologyControlled release of therapeutics
Bio-inspired Catalysis Chemistry, Biology, Materials ScienceGreen chemistry, industrial processes

Future progress in these areas will depend on continued collaboration between researchers from diverse backgrounds to fully exploit the potential of this compound and its derivatives.

Q & A

Q. What are the key synthetic methods for preparing Zn(II) Mesoporphyrin IX, and how do reaction conditions influence yield and purity?

this compound can be synthesized via metallation of mesoporphyrin IX using Zn salts under controlled pH and temperature. Ligand-free nickel-catalyzed cross-coupling reactions (e.g., C-O, C-N) are efficient for functionalizing porphyrin precursors, as demonstrated in studies achieving >95% purity . Critical parameters include solvent choice (e.g., DMF for solubility), reaction time (5–24 hours), and post-synthesis purification via silica gel chromatography. Characterization via UV-Vis, NMR, and mass spectrometry is essential to confirm structural integrity .

Q. How does this compound interact with G-quadruplex DNA, and what experimental methods validate these interactions?

this compound binds selectively to parallel G-quadruplex (G4) DNA structures via π-π stacking and electrostatic interactions. Fluorescence titration assays (excitation/emission at 399/610 nm) and isothermal titration calorimetry (ITC) are used to determine binding constants (~1.0 × 10⁵ M⁻¹) and stoichiometry (1:1). Competitive assays with single/double-stranded DNA confirm specificity . X-ray crystallography reveals planar stacking with G4 telomeric sequences (e.g., (GGGTT)₃GGG) .

Q. What protocols are recommended for detecting this compound in biological samples?

Fluorescence-based detection is optimal:

  • In vitro : Prepare a 1 μg/mL working solution (in 20 mM Tris, pH 7.6, 100 mM KCl, 1 mM EDTA) and incubate with target DNA/protein for 20 minutes. Use a fluorescence scanner (λex = 399 nm, λem = 610 nm) .
  • In vivo : For live-cell imaging, dissolve ZnMP in DMSO (stock: 10 mM) and dilute in PBS to 1–10 μM. Monitor aggregation via confocal microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in stabilizing vs. destabilizing G-quadruplex structures?

Apparent contradictions arise from structural context (e.g., parallel vs. antiparallel G4) and solution conditions (ionic strength, pH). For example, ZnMP stabilizes human telomeric G4 (Tel22) but destabilizes viral G4 (e.g., HCMV) due to differences in loop topology. Use circular dichroism (CD) spectroscopy to confirm G4 conformation and microscale thermophoresis (MST) to quantify binding under varying KCl concentrations (50–150 mM) .

Q. What experimental designs are optimal for studying this compound’s inhibition of ferrochelatase?

  • Enzymatic assays : Monitor ZnMP’s inhibition of ferrochelatase using mesoporphyrin IX and Zn²⁺ as substrates. Measure activity via UV-Vis absorption at 556 nm (Soret band shift upon metallation). Reported Kd values for inhibition are ~7 nM .
  • Competitive binding : Use N-methyl mesoporphyrin IX (transition-state analog) as a control. ITC or surface plasmon resonance (SPR) can compare binding affinities .

Q. How does this compound’s dimerization in aqueous solutions impact its biological activity?

Dimerization (equilibrium constant ~5.4 × 10⁶ M⁻¹ at 25°C) reduces bioavailability. Use fluorimetry or dynamic light scattering (DLS) to assess aggregation states. Thermodynamic studies show dimerization is enthalpy-driven (ΔH = -46 kJ/mol), requiring buffer optimization (e.g., phosphate-buffered saline with 0.01% Tween-80) to maintain monomeric stability .

Q. What methodologies enable in vivo tracking of this compound’s interaction with amyloid-beta aggregates in Alzheimer’s models?

  • Ex situ probes : Co-incubate ZnMP (1 μM) with Aβ40 fibrils for 24 hours. Image via fluorescence microscopy (λex = 532 nm) .
  • In situ inhibition : Co-administer ZnMP (10 μM) with Aβ40 in neuronal cultures. Monitor aggregation via Thioflavin T assays and correlate with cytotoxicity (MTT viability assays) .

Data Contradiction Analysis

Q. Why do some studies report this compound as a heme synthesis activator, while others highlight its inhibitory effects?

Context-dependent roles arise from concentration and cellular localization. At low doses (1–5 μM), ZnMP activates ABCB10 transporters, enhancing heme synthesis via Bach1 degradation. At higher doses (>10 μM), it competitively inhibits ferrochelatase, disrupting heme biosynthesis. Dose-response curves and compartment-specific delivery (mitochondria vs. cytosol) must be validated using siRNA knockdown models .

Methodological Best Practices

  • Solubility optimization : Use DMSO for stock solutions (5–20 mM) and dilute in PBS with ≤0.1% Tween-80 to prevent precipitation .
  • Negative controls : Include free-base mesoporphyrin IX and metallated analogs (e.g., Pd(II)-MP) to distinguish metal-specific effects .

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